molecular formula C24H20F3N3O2S B2915552 2-(4-methoxy-3-methylphenyl)-N-(pyridin-3-ylmethyl)-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)acetamide CAS No. 1396873-71-4

2-(4-methoxy-3-methylphenyl)-N-(pyridin-3-ylmethyl)-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)acetamide

Cat. No.: B2915552
CAS No.: 1396873-71-4
M. Wt: 471.5
InChI Key: FWCJCBRUVSHFKD-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a methoxy group, a methyl group, a pyridine ring, and a trifluoromethyl group. These groups can bestow the compound with distinctive physical and chemical properties .


Synthesis Analysis

While specific synthesis methods for this compound are not available, compounds with similar groups often involve methods such as fluorination or the use of building blocks containing the desired groups .


Molecular Structure Analysis

The compound’s structure includes a pyridine ring, which is a six-membered ring with one nitrogen atom, and a benzo[d]thiazol-2-yl group, which is a bicyclic structure containing a benzene ring fused to a thiazole ring. The presence of these rings can significantly influence the compound’s reactivity and properties .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. For instance, the pyridine ring is a common target for electrophilic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethyl group is known to increase the compound’s stability and lipophilicity .

Scientific Research Applications

Synthesis of Heterocycles

  • Heterocyclic Synthesis Using Related Compounds : Studies have shown that compounds with structural similarities can be used for the efficient synthesis of a variety of five and six-membered heterocycles. These compounds exhibit functionalities that are useful in synthesizing pyrazoles, isoxazoles, pyrimidines, pyridones, and pyridines with masked or unmasked aldehyde functionalities. Such synthetic strategies are crucial in medicinal chemistry for generating novel therapeutic agents (Mahata et al., 2003).

Anticancer and Kinase Inhibitory Activities

  • Src Kinase Inhibitory and Anticancer Activities : N-benzyl substituted acetamide derivatives containing thiazole in place of pyridine have been synthesized and evaluated for their Src kinase inhibitory activities. These compounds, including derivatives like KX2-391, have shown potential in inhibiting cell proliferation in various cancer cell lines, indicating their utility in cancer therapy (Fallah-Tafti et al., 2011).

Insecticidal Applications

  • Heterocycles Against Cotton Leafworm : Research into novel heterocycles incorporating a thiadiazole moiety has shown promising insecticidal activity against the cotton leafworm, Spodoptera littoralis. This highlights the potential application of related compounds in agricultural pest control (Fadda et al., 2017).

Antimicrobial and Anti-inflammatory Agents

  • Synthesis of Thiazoles with Antimicrobial Activities : The synthesis of thiazoles and their derivatives has been explored for antimicrobial activities. Compounds derived from similar chemical backbones have shown effectiveness against various bacterial and fungal isolates, suggesting the potential of the compound for use in developing new antimicrobial agents (Wardkhan et al., 2008).

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For instance, if used in pharmaceuticals, it would interact with biological targets in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and the specific conditions under which it is handled. Without specific information, it’s difficult to provide a detailed safety profile .

Future Directions

The future directions for research on this compound would depend on its potential applications. Given the functional groups present, it could be of interest in fields such as pharmaceuticals or agrochemicals .

Properties

IUPAC Name

2-(4-methoxy-3-methylphenyl)-N-(pyridin-3-ylmethyl)-N-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20F3N3O2S/c1-15-11-16(8-9-19(15)32-2)12-21(31)30(14-17-5-4-10-28-13-17)23-29-22-18(24(25,26)27)6-3-7-20(22)33-23/h3-11,13H,12,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWCJCBRUVSHFKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CC(=O)N(CC2=CN=CC=C2)C3=NC4=C(C=CC=C4S3)C(F)(F)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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